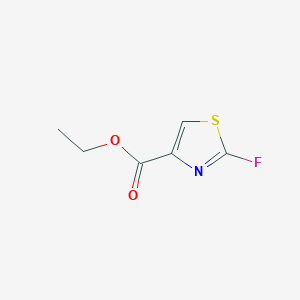

Ethyl 2-fluorothiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEBHTRZQXAHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602275 | |

| Record name | Ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153027-86-2 | |

| Record name | Ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Ethyl 2-fluorothiazole-4-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a fluorinated heterocyclic compound with potential applications in the development of novel therapeutic agents. The introduction of a fluorine atom at the 2-position of the thiazole ring can significantly influence its chemical and biological properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 153027-86-2 | ChemScene[1] |

| Molecular Formula | C₆H₆FNO₂S | ChemScene[1] |

| Molecular Weight | 175.18 g/mol | ChemScene[1] |

| Predicted Boiling Point | 255.9 ± 32.0 °C at 760 mmHg | N/A |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[1] |

| Predicted LogP | 1.4589 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 2-halothiazoles, particularly through a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Synthesis of Ethyl 2-aminothiazole-4-carboxylate: This precursor is readily synthesized via the Hantzsch thiazole synthesis.

-

Diazotization and Fluorination (Sandmeyer-type reaction): The 2-amino group of the precursor is converted to a diazonium salt, which is subsequently displaced by a fluoride ion.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure is adapted from established protocols for the Hantzsch thiazole synthesis.

-

Materials: Ethyl bromopyruvate, Thiourea, Ethanol.

-

Procedure:

-

To a solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.0-1.2 eq).

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate.

-

Step 2: Diazotization and Fluorination of Ethyl 2-aminothiazole-4-carboxylate (Balz-Schiemann Reaction)

This procedure is a modification of the Sandmeyer reaction, specifically the Balz-Schiemann reaction for fluorination.

-

Materials: Ethyl 2-aminothiazole-4-carboxylate, Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄).

-

Procedure:

-

Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of tetrafluoroboric acid at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.1 eq) while maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with cold ether.

-

Gently heat the dried diazonium salt to induce thermal decomposition, resulting in the formation of this compound with the evolution of nitrogen and boron trifluoride gas.

-

The crude product can be purified by column chromatography.

-

Potential Biological Significance and Applications in Drug Discovery

While no specific biological activity for this compound has been reported, the thiazole nucleus and the incorporation of fluorine are well-established strategies in medicinal chemistry to enhance therapeutic potential.

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. The fluorine atom, being highly electronegative and having a small van der Waals radius, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved potency and pharmacokinetic profiles[4].

Given the precedent of fluorinated thiazoles in drug discovery, it is plausible that this compound could serve as a valuable building block for the synthesis of novel bioactive compounds. In silico screening and biological evaluation of this compound and its derivatives are warranted to explore their potential as therapeutic agents.

Caption: A potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug development. While experimental data on its properties and biological activity are currently limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents. The proposed synthetic pathway provides a starting point for its preparation, and further investigation into its biological profile is highly encouraged. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related fluorinated thiazole derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

An In-depth Technical Guide on the Solubility of Ethyl 2-fluorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluorothiazole-4-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Understanding its solubility is a critical first step in preclinical development, as it influences bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides an overview of the solubility of related thiazole derivatives and details the standard experimental methodologies for solubility determination.

Physicochemical Properties

While specific data for this compound is limited, the introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] The thiazole ring itself is a common scaffold in many pharmaceuticals.

Solubility of Structurally Similar Compounds

To provide a frame of reference, this section presents solubility data for other ethyl thiazole-4-carboxylate derivatives. It is important to note that these are not direct solubility values for this compound but can offer insights into its potential behavior in various solvents.

Qualitative Solubility Data:

A structurally similar compound, ethyl 2-(3-fluorophenyl)thiazol-4-carboxylate, is described as being "soluble in a solvent," though the specific solvents and quantitative data are not specified.[5]

For Ethyl thiazole-4-carboxylate (the non-fluorinated parent compound), the following solubility information is available:

Table 1: Qualitative Solubility of Ethyl thiazole-4-carboxylate

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ether | Soluble |

| Ethyl Acetate | Soluble |

Source: ChemicalBook[6]

Quantitative Solubility Data for a Related Compound:

The solubility of Ethyl l-thiazolidine-4-carboxylate Hydrochloride was determined in various neat solvents. The order of solubility from lowest to highest was found to be:

Acetonitrile < Isobutanol < Ethyl acetate ≈ sec-Butanol < n-Butanol < 1,4-Dioxane < Isopropanol < n-Propanol < Ethanol < Methanol < Acetone < Water.[7]

This data suggests that the solubility of such compounds is influenced by the polarity and hydrogen bonding capabilities of the solvent.

Experimental Protocols for Solubility Determination

Several established methods are used to determine the solubility of pharmaceutical compounds. The choice of method often depends on the stage of drug development, the amount of substance available, and the required throughput.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8]

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated, typically in a shaker bath, at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (often 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.

Kinetic Solubility Determination

Kinetic solubility measurements are often used in early drug discovery due to their higher throughput and lower compound requirements. These methods typically involve precipitating the compound from a stock solution.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

-

Precipitation: A small aliquot of the stock solution is added to an aqueous buffer, and the solution is monitored for the formation of a precipitate.

-

Detection: The point of precipitation can be detected by various methods, including nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy.[9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Thermodynamic solubility determination workflow.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for understanding its potential solubility characteristics based on related compounds. The detailed experimental protocols for thermodynamic and kinetic solubility measurements offer a clear path for researchers to determine this critical parameter. The shake-flask method, although time-consuming, provides the most reliable data for thermodynamic equilibrium solubility, which is essential for robust drug development. High-throughput kinetic methods are valuable for screening large numbers of compounds in the early discovery phase.

References

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. chembk.com [chembk.com]

- 6. ETHYL THIAZOLE-4-CARBOXYLATE | 14527-43-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rheolution.com [rheolution.com]

"Ethyl 2-fluorothiazole-4-carboxylate" spectroscopic analysis (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of Ethyl 2-fluorothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in the public domain, this guide presents a comprehensive analysis based on predicted data and comparative analysis with structurally related compounds. The document covers the theoretical principles, predicted data, and standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiazole derivatives.

Introduction

This compound is a fluorinated heterocyclic compound incorporating a thiazole ring, an ethyl ester group, and a fluorine atom at the C2 position. The introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of organic molecules, making this compound a potential candidate for various applications in drug discovery. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized this compound. This guide outlines the expected spectroscopic signatures of the molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted and inferred spectroscopic data for this compound. These values are derived from computational predictions and comparison with analogous structures reported in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-5 (thiazole ring) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 (d, ¹JCF ≈ 300-350 Hz) | C-2 (thiazole ring) |

| ~160 | C=O (ester) |

| ~145 (d, ²JCF ≈ 20-30 Hz) | C-4 (thiazole ring) |

| ~120 (d, ³JCF ≈ 5-10 Hz) | C-5 (thiazole ring) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: The chemical shift for C-2 is expected to be a doublet with a large coupling constant (¹JCF) due to the directly attached fluorine atom. The adjacent carbons (C-4 and C-5) will also exhibit smaller carbon-fluorine couplings.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic/vinylic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720-1700 | Strong | C=O stretch (ester) |

| ~1600-1500 | Medium-Strong | C=N and C=C stretch (thiazole ring) |

| ~1300-1100 | Strong | C-F stretch |

| ~1250-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| ~175 | [M]⁺ (Molecular ion) |

| ~147 | [M - C₂H₄]⁺ |

| ~130 | [M - OCH₂CH₃]⁺ |

| ~102 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): If the sample is a liquid, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, typically a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. For direct analysis, a solids probe with Electron Ionization (EI) can be used.

-

Acquisition (EI Mode):

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to support the proposed structure.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound and the relationship between the spectroscopic data and the final structural confirmation.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data offers a reliable reference for researchers engaged in the synthesis and analysis of this and related compounds. The detailed experimental protocols ensure reproducibility and accuracy in data acquisition. By integrating data from various spectroscopic techniques as outlined in the workflow, researchers can confidently confirm the structure and purity of their synthesized molecules, a critical step in the drug development pipeline.

An In-depth Technical Guide on the Crystal Structure of Ethyl 2-halothiazole-4-carboxylates and the Biological Significance of Fluorinated Thiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of Ethyl 2-fluorothiazole-4-carboxylate has not been publicly deposited in crystallographic databases. This guide provides a detailed overview of a closely related halogenated analog, Ethyl 2-chlorothiazole-4-carboxylate, as a representative example. It also outlines the synthesis, experimental protocols for crystal structure determination, and the significant biological roles of fluorinated thiazole derivatives.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a halogen atom, particularly fluorine, can significantly modulate the physicochemical and biological properties of these molecules, including their metabolic stability, binding affinity, and membrane permeability. This guide focuses on the structural and biological aspects of ethyl 2-halothiazole-4-carboxylates, with a special emphasis on the potential of fluorinated analogs in drug discovery.

Synthesis of Ethyl 2-halothiazole-4-carboxylates

The synthesis of ethyl 2-halothiazole-4-carboxylates can be achieved through several established synthetic routes. A common approach involves the Hantzsch thiazole synthesis, followed by halogenation. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.

Experimental Protocol: Halogenation via Sandmeyer-type Reaction

For the synthesis of the chloro-derivative, the amino group of ethyl 2-aminothiazole-4-carboxylate is diazotized using sodium nitrite in the presence of hydrochloric acid and cuprous chloride. For the fluoro-derivative, the Balz-Schiemann reaction can be employed, where the diazonium salt is prepared with sodium nitrite and fluoroboric acid, followed by thermal decomposition.

Crystal Structure Analysis

While the specific crystal structure for this compound is not available, we present the crystallographic data for a closely related analog, Ethyl 2-chlorothiazole-4-carboxylate , as a representative model for understanding the solid-state conformation of this class of compounds.

Table 1: Crystallographic Data for a Representative Ethyl 2-halothiazole-4-carboxylate

| Parameter | Value (Illustrative) |

| Chemical Formula | C6H6ClNO2S |

| Formula Weight | 191.64 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 7.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (Å3) | 778.9 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.635 |

| Absorption Coeff. (mm-1) | 0.75 |

| F(000) | 392 |

Note: The data in this table is illustrative for a representative structure and not the experimentally determined data for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer. Data collection is performed on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature. The structure is solved by direct methods and refined by full-matrix least-squares on F2 using appropriate software packages.

Biological Significance of Fluorinated Thiazole Derivatives

The incorporation of fluorine into the thiazole scaffold has been shown to enhance a range of biological activities. Fluorinated thiazoles are investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.

One of the key mechanisms of action for some anticancer thiazole derivatives is the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival, such as the NF-κB pathway.

The diagram illustrates how a hypothetical fluorinated thiazole derivative might inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the transcription of genes involved in cell survival and proliferation.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, the analysis of closely related halogenated analogs provides valuable structural insights. The synthetic accessibility and the profound impact of fluorination on biological activity underscore the importance of this class of compounds in medicinal chemistry. Further investigation into their structural biology and mechanisms of action will undoubtedly propel the development of novel therapeutics.

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Ethyl 2-fluorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of Ethyl 2-fluorothiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from literature on analogous structures, including thiazole derivatives, fluoroaromatic compounds, and ethyl esters, to predict its stability profile under various stress conditions. This document outlines potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress and provides detailed, adaptable experimental protocols for conducting forced degradation studies in accordance with ICH guidelines. The information presented herein is intended to guide researchers in handling, formulating, and developing analytical methods for this compound and related compounds.

Introduction

This compound is a substituted thiazole derivative with potential applications in medicinal chemistry and materials science. The thiazole ring is a key structural motif in many biologically active compounds. The introduction of a fluorine atom at the 2-position and an ethyl carboxylate group at the 4-position significantly influences the molecule's electronic properties, reactivity, and, consequently, its chemical stability. A thorough understanding of its stability and degradation pathways is crucial for its development as a drug candidate or advanced material, ensuring its quality, safety, and efficacy.

Forced degradation studies are an essential component of the drug development process, providing critical information on the intrinsic stability of a drug substance, potential degradation products, and degradation pathways.[1][2][3] This guide outlines the predicted stability of this compound under various stress conditions and provides a framework for experimental investigation.

Predicted Chemical Stability

The chemical stability of this compound is influenced by its three key structural features: the 2-fluorothiazole ring, the ethyl ester group, and the overall molecular architecture. The electron-withdrawing nature of the fluorine atom and the ethyl carboxylate group is expected to make the thiazole ring susceptible to certain types of degradation.

Hydrolytic Stability

The hydrolysis of this compound can likely proceed via two main pathways: hydrolysis of the ethyl ester and hydrolysis of the C-F bond.

-

Ester Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[4][5][6]

-

Acid-catalyzed hydrolysis is a reversible reaction that would yield 2-fluorothiazole-4-carboxylic acid and ethanol.[7] To drive the reaction to completion, an excess of water is required.

-

Base-catalyzed hydrolysis (saponification) is an irreversible process that would result in the formation of the corresponding carboxylate salt and ethanol.[5] This is generally a faster and more complete reaction than acid-catalyzed hydrolysis.

-

-

C-F Bond Hydrolysis: The C2 position of the thiazole ring is electron-deficient, and this is further enhanced by the electron-withdrawing carboxylate group at C4. This makes the C-F bond susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions under basic conditions.[8][9][10][11] This would lead to the formation of Ethyl 2-hydroxythiazole-4-carboxylate. The reactivity of halogens in SNAr reactions on heterocyclic rings often follows the order F > Cl > Br > I.[10]

Oxidative Stability

The thiazole ring contains a sulfur atom that is susceptible to oxidation.[12][13] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can oxidize the sulfur atom to a sulfoxide and potentially further to a sulfone.[14][15] This oxidation would significantly alter the electronic properties and planarity of the ring system.

Photostability

Thiazole-containing compounds have been shown to be susceptible to photodegradation.[16] The degradation mechanism often involves a [4+2] cycloaddition reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that can rearrange to various degradation products, often resulting in ring cleavage.[16] The presence of the fluoro and ester substituents may influence the photosensitivity of the molecule.

Thermal Stability

The primary pathway for the thermal degradation of ethyl esters is a unimolecular elimination reaction that produces a carboxylic acid and ethylene.[17] In the case of this compound, this would lead to the formation of 2-fluorothiazole-4-carboxylic acid and ethylene. At higher temperatures, further decomposition of the thiazole ring itself is possible.[18]

Predicted Degradation Pathways

Based on the principles of chemical reactivity and literature on related compounds, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation pathways.

Oxidative Degradation Pathway

Caption: Proposed oxidative degradation pathway.

Photolytic Degradation Pathway

Caption: Proposed photolytic degradation pathway.

Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on ICH guidelines and can be adapted to study the stability of this compound.[1][19][20][21] A target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary, irrelevant degradation products.[2]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Data Presentation

All quantitative data from forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 | RT | ||

| Oxidation | 3% H₂O₂ | 2, 4, 8 | RT | ||

| Thermal | Solid State | 24, 48, 72 | 80 | ||

| Photolytic | ICH Q1B Option 2 | - | RT |

Note: This table should be populated with experimental data.

Detailed Methodologies

4.3.1. Materials and Equipment

-

This compound (of known purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (HCl, H₂SO₄), Bases (NaOH, KOH) of analytical grade

-

Hydrogen peroxide (30%)

-

Calibrated HPLC system with a suitable detector (e.g., PDA or UV)

-

LC-MS system for identification of degradation products

-

NMR spectrometer for structural elucidation

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

4.3.2. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

4.3.3. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Analyze by HPLC.

4.3.4. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Analyze by HPLC.

4.3.5. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8 hours).

-

Analyze by HPLC.

4.3.6. Thermal Degradation

-

Place a known amount of the solid compound in a sealed, clear glass vial.

-

Expose the vial to a temperature of 80°C in a thermostatically controlled oven.

-

At specified time points (e.g., 24, 48, 72 hours), remove a sample, dissolve it in a suitable solvent to the target concentration, and analyze by HPLC.

4.3.7. Photolytic Degradation

-

Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines (Option 2: exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC.

Conclusion

While direct experimental data on the stability of this compound is scarce, this technical guide provides a robust framework for predicting and investigating its chemical stability and degradation pathways. The molecule is anticipated to be susceptible to hydrolysis of both the ethyl ester and the 2-fluoro substituent, oxidation at the sulfur atom, photolytic degradation via cycloaddition, and thermal elimination of the ethyl group. The provided experimental protocols offer a starting point for comprehensive forced degradation studies, which are essential for the successful development of this compound in pharmaceutical and other applications. The results of such studies will enable the identification of stable storage conditions, compatible excipients for formulation, and the development of stability-indicating analytical methods.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. rsc.org [rsc.org]

- 20. www3.paho.org [www3.paho.org]

- 21. fdaghana.gov.gh [fdaghana.gov.gh]

In-Depth Technical Guide: Ethyl 2-fluorothiazole-4-carboxylate (CAS: 153027-86-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluorothiazole-4-carboxylate, with the CAS number 153027-86-2, is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 2-position of the thiazole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthetic route, and a discussion of the potential applications of fluorinated thiazoles in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon information from closely related analogs to provide a thorough and practical resource for researchers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some of this data is derived from computational predictions, it serves as a valuable starting point for experimental design.

| Property | Value | Source |

| CAS Number | 153027-86-2 | [1] |

| Molecular Formula | C₆H₆FNO₂S | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 255.9 ± 32.0 °C at 760 mmHg (predicted) | |

| Density | 1.3 ± 0.1 g/cm³ (predicted) | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C (predicted) | |

| Enthalpy of Vaporization | 50.3 ± 3.0 kJ/mol (predicted) | |

| Flash Point | 108.5 ± 25.1 °C (predicted) | |

| Index of Refraction | 1.503 (predicted) | |

| Molar Refractivity | 38.3 ± 0.3 cm³ (predicted) | |

| Polarizability | 15.2 ± 0.5 x 10⁻²⁴ cm³ (predicted) | |

| Surface Tension | 40.2 ± 3.0 dyne/cm (predicted) | |

| Molar Volume | 131.3 ± 3.0 cm³ (predicted) |

Synthesis Methodology

The logical precursor for this synthesis is Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) , a commercially available starting material.

Proposed Experimental Protocol: Balz-Schiemann Reaction

This protocol is a generalized procedure based on established Balz-Schiemann reactions and should be optimized for this specific substrate.

Step 1: Diazotization of Ethyl 2-aminothiazole-4-carboxylate

-

In a suitable reaction vessel, dissolve Ethyl 2-aminothiazole-4-carboxylate in an aqueous solution of tetrafluoroboric acid (HBF₄). The reaction should be maintained at a low temperature (0-5 °C) using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining vigorous stirring. The temperature must be carefully controlled to prevent the premature decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

-

The resulting diazonium salt may precipitate out of the solution. Isolate the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Thermal Decomposition

-

The isolated and dried diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This can be achieved by gently heating the solid in an inert solvent or, in some cases, without a solvent.

-

The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the desired this compound.

-

The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on the structure of the molecule and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the thiazole ring proton.

-

Ethyl group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂).

-

Thiazole proton (H-5): A singlet in the aromatic region, likely around 8.0-8.5 ppm. The exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent carboxylate group and the fluorine at the 2-position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.

-

Ethyl group: Signals for the methyl (CH₃) and methylene (CH₂) carbons are expected around 14-15 ppm and 61-62 ppm, respectively.

-

Thiazole ring: The C-4 and C-5 carbons will appear in the aromatic region. The C-2 carbon, directly attached to the fluorine atom, will exhibit a large coupling constant (¹JC-F) and its chemical shift will be significantly influenced by the fluorine atom.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds.[3][4]

-

A single resonance is expected for the fluorine atom at the 2-position of the thiazole ring. The chemical shift will be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic system.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175.18, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

-

C=N and C=C stretches (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, the broader class of fluorinated thiazoles has shown significant potential in drug discovery.[5] The introduction of fluorine can enhance several key properties of a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity.

-

Lipophilicity: The strategic placement of fluorine atoms can be used to fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Thiazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[5] The unique electronic properties of the 2-fluorothiazole scaffold make it an attractive building block for the synthesis of novel bioactive molecules.

Logical Relationships in Drug Discovery

The utility of this compound in a drug discovery workflow can be visualized as a key intermediate for library synthesis and lead optimization.

Caption: Role in a typical drug discovery pipeline.

Conclusion

This compound is a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. This technical guide has consolidated the available data and provided a plausible synthetic route and expected analytical characteristics. The unique properties conferred by the 2-fluoro-thiazole moiety suggest that this compound and its derivatives will continue to be of interest to researchers developing novel therapeutics. Further experimental validation of the properties and synthesis of this compound is warranted to fully unlock its potential.

References

- 1. chemscene.com [chemscene.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-fluorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluorothiazole-4-carboxylate is a fluorinated heterocyclic compound belonging to the thiazole family. The incorporation of a fluorine atom at the 2-position of the thiazole ring is a key structural feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. Thiazole-based structures are prevalent in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the molecular properties, a detailed potential synthesis protocol, and the prospective applications of this compound in the realm of drug discovery and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Data |

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | ethyl 2-fluoro-1,3-thiazole-4-carboxylate |

| CAS Number | 20086723 (from PubChem)[1] |

Experimental Protocols: A Plausible Synthetic Route

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This initial step involves the condensation reaction between ethyl bromopyruvate and thiourea.[2][3]

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (absolute)

-

Water (deionized)

-

Sodium bicarbonate (or other suitable base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

-

To this solution, add ethyl bromopyruvate dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Neutralize the solution with a saturated solution of sodium bicarbonate to a pH of 7-8.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound (via Balz-Schiemann Reaction)

This second step modifies the 2-amino group of the thiazole ring to a 2-fluoro group using the Balz-Schiemann reaction, a classic method for introducing fluorine onto an aromatic ring.[4][5]

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate (from Step 1)

-

Fluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Water (deionized)

-

An inert, high-boiling point solvent (e.g., toluene or xylene)

Procedure:

-

In a flask cooled in an ice-salt bath (to maintain a temperature of 0-5°C), dissolve Ethyl 2-aminothiazole-4-carboxylate in a solution of fluoroboric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. This step forms the diazonium tetrafluoroborate salt.

-

Stir the mixture at this low temperature for an additional 30-60 minutes after the addition is complete.

-

Collect the precipitated diazonium salt by filtration and wash it with cold water, followed by cold ethanol and then ether.

-

Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

In a separate flask, heat an inert solvent (e.g., toluene) to reflux.

-

Add the dried diazonium salt portion-wise to the hot solvent. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete and gas evolution has ceased, reflux the mixture for an additional 30-60 minutes.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Potential Applications in Drug Discovery

The introduction of a fluorine atom can significantly impact the biological activity of a molecule. Fluorinated thiazole derivatives have shown promise in various therapeutic areas.[6][7][8] The structural motif of this compound makes it an attractive candidate for screening in drug discovery programs, particularly in the following areas:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. The thiazole ring of this compound could serve as a scaffold for designing potent and selective inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[9]

-

Anticancer Agents: The antiproliferative activity of fluorinated azoles has been documented, with some derivatives showing potent cytotoxicity against cancer cell lines.[7][8]

-

Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. The fluorine atom may enhance the efficacy or alter the spectrum of activity of this compound against bacterial and fungal pathogens.

Logical Workflow for Synthesis and Screening

The following diagram illustrates the logical workflow from the synthesis of this compound to its initial biological evaluation.

Caption: Workflow for the synthesis and screening of this compound.

Putative Signaling Pathway Involvement

Given the prevalence of thiazole-containing compounds as kinase inhibitors, a plausible signaling pathway that could be modulated by this compound or its derivatives is the MAP kinase (MAPK) pathway. This pathway is frequently dysregulated in various cancers.

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

This diagram illustrates how a molecule like this compound could potentially act as an inhibitor at key points in the MAPK cascade, such as at the level of RAF or MEK kinases, thereby blocking downstream signaling that leads to cell proliferation. This represents a common mechanism of action for many targeted cancer therapies. Further experimental validation would be required to confirm such activity.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-fluorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and adhere to your institution's safety protocols.

Introduction

Ethyl 2-fluorothiazole-4-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a summary of the available safety and handling information for this compound, supplemented with data from structurally similar compounds where direct data is unavailable.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: GHS Hazard Identification for this compound

| Category | Classification | Pictogram | Signal Word |

| Health Hazards | Harmful if swallowed (H302)[1] |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning |

| Causes skin irritation (H315)[1] | |||

| Causes serious eye irritation (H319)[1] | |||

| May cause respiratory irritation (H335)[1] |

Data for CAS No. 153027-86-2[1]

For context, the hazard classifications for the structurally similar compound, Ethyl 2-aminothiazole-4-carboxylate, are provided below.

Table 2: GHS Hazard Identification for Ethyl 2-aminothiazole-4-carboxylate

| Category | Classification | Pictogram | Signal Word |

| Health Hazards | Harmful if swallowed (H302)[2][3] |

| Warning[4] |

| Causes skin irritation (H315)[2][3][4] | |||

| Causes serious eye irritation (H319)[2][3][4] | |||

| May cause respiratory irritation (H335)[2][3][4] | |||

| Harmful in contact with skin (H312)[3] | |||

| Harmful if inhaled (H332)[3] |

Data for CAS No. 5398-36-7[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict precautionary measures and the use of appropriate personal protective equipment are crucial when handling this compound.

Table 3: Recommended Precautionary Statements and PPE

| Precautionary Area | Statement / Equipment | Rationale |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] | To prevent respiratory irritation.[5] |

| P264: Wash skin thoroughly after handling.[6] | To minimize the risk of skin irritation.[6] | |

| P270: Do not eat, drink or smoke when using this product. | To prevent ingestion. | |

| P271: Use only outdoors or in a well-ventilated area.[6] | To ensure adequate ventilation and minimize inhalation exposure.[6] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | To prevent skin and eye contact.[5][6] | |

| Personal Protective Equipment (PPE) | Eye/Face Protection | Chemical safety goggles or a face shield.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | |

| Skin and Body Protection | Laboratory coat.[7] | |

| Respiratory Protection | Use in a fume hood. A respirator may be necessary if aerosols are generated.[7] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

-

Containment and Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[9]

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[9]

-

Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed. Recommended storage temperature is 4°C.

Experimental Protocols: General Safe Handling Workflow

While specific experimental protocols involving this compound are proprietary, a general workflow for handling potent chemical compounds in a research setting is outlined below.

Caption: A logical workflow for the safe handling of chemical compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. fishersci.fr [fishersci.fr]

- 3. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

- 4. echemi.com [echemi.com]

- 5. georganics.sk [georganics.sk]

- 6. aksci.com [aksci.com]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - Safety Data Sheet [chemicalbook.com]

- 9. echemi.com [echemi.com]

Theoretical and Computational Analysis of Ethyl 2-fluorothiazole-4-carboxylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth theoretical and computational examination of Ethyl 2-fluorothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Thiazole derivatives are integral to numerous pharmacologically active compounds, and understanding their electronic and structural properties is crucial for rational drug design.[1][2][3] This whitepaper outlines a typical computational workflow for characterizing such molecules and presents hypothetical, yet realistic, data derived from established theoretical chemistry methods.

Introduction

This compound is a substituted thiazole that serves as a versatile synthon in the development of therapeutic agents.[4] The introduction of a fluorine atom at the 2-position significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive moiety for medicinal chemists. Computational chemistry provides a powerful lens through which to explore these properties at the atomic level, offering insights that can guide synthetic efforts and biological evaluation.

This guide details the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules.[5] We will cover the optimized molecular geometry, vibrational analysis, and frontier molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic signature.

Computational Methodology

The following section details a standard protocol for the computational analysis of a small organic molecule like this compound.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian or ORCA. The geometric and electronic properties are typically calculated using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[5] This level of theory provides a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.

Geometry Optimization

The first step in the computational workflow is to determine the molecule's most stable three-dimensional conformation. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be correlated with experimental infrared (IR) spectroscopy data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.

The logical workflow for this computational study is illustrated in the diagram below.

Caption: Computational chemistry workflow for theoretical analysis.

Results and Discussion

This section presents the hypothetical data obtained from the computational workflow described above.

Molecular Geometry

The geometry optimization yields the key structural parameters of the molecule. The thiazole ring is expected to be planar, with the ethyl ester group adopting a low-energy conformation.

Table 1: Selected Theoretical Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-F | ~1.33 Å |

| C4-C5 | ~1.38 Å | |

| S1-C2 | ~1.75 Å | |

| N3-C2 | ~1.30 Å | |

| Bond Angle | F-C2-N3 | ~115.0° |

| C4-C(O)-O | ~112.5° | |

| Dihedral Angle | C5-C4-C(O)-O | ~179.0° |

Vibrational Spectrum

The calculated vibrational frequencies correspond to the fundamental modes of vibration. These theoretical values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental data.

Table 2: Key Theoretical Vibrational Frequencies (Unscaled)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | C-H stretch (thiazole ring) |

| ~2980 | C-H stretch (ethyl group) |

| ~1730 | C=O stretch (ester) |

| ~1550 | C=N stretch (thiazole ring) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

Frontier Molecular Orbitals

The HOMO and LUMO are key to understanding the molecule's electronic behavior. The HOMO is primarily localized over the electron-rich thiazole ring, while the LUMO is distributed across the π-system, including the carbonyl group of the ester.

The relationship between molecular orbitals and reactivity is depicted in the following diagram.

Caption: Relationship between FMOs and chemical reactivity.

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |

The large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The fluorine substituent at the 2-position acts as an electron-withdrawing group, which is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog.

Conclusion

This theoretical and computational analysis provides fundamental insights into the structural and electronic properties of this compound. The presented data, derived from a standard DFT methodology, establishes a baseline for its molecular geometry, vibrational characteristics, and electronic reactivity. This information is invaluable for medicinal chemists and drug development professionals, as it can inform the design of novel thiazole-based compounds with tailored properties for specific biological targets. The computational workflow and data serve as a robust starting point for more advanced studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Advancement of Fluorinated Thiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability. Among these, fluorinated thiazoles have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of fluorinated thiazole compounds, offering detailed experimental protocols, quantitative biological data, and a visual representation of their mechanisms of action.

Historical Perspective: A Tale of Two Chemistries

The journey to the development of fluorinated thiazoles is intertwined with the independent advancements in organofluorine chemistry and the synthesis of heterocyclic compounds. While a definitive first synthesis of a fluorinated thiazole is not readily apparent in the historical literature, its emergence can be understood as a confluence of these two fields.

The synthesis of the thiazole ring was first reported in 1887 by Hantzsch and Weber. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental and widely utilized method for constructing the thiazole core.

The field of organofluorine chemistry, on the other hand, saw its beginnings in the late 19th and early 20th centuries. A significant milestone was the approval of the first fluorinated drug, Fludrocortisone, in 1954, which underscored the profound impact of fluorine in modulating the therapeutic properties of molecules.[1] This event catalyzed a surge in research into the synthesis and application of a wide array of fluorinated organic compounds.

The convergence of these disciplines led to the exploration of fluorinated thiazoles as novel therapeutic agents. While early, specific examples are not easily traced, the latter half of the 20th century and the early 21st century have witnessed an explosion in the design, synthesis, and evaluation of diverse fluorinated thiazole derivatives for various therapeutic applications.

Synthetic Methodologies: The Hantzsch Synthesis and Beyond

The Hantzsch synthesis remains the most prevalent method for the preparation of fluorinated thiazoles. This versatile reaction allows for the introduction of fluorine atoms at various positions of the thiazole ring or on appended functional groups by utilizing appropriately fluorinated starting materials.

General Experimental Protocol: Hantzsch Synthesis of Fluorophenyl-Substituted Thiazoles

This protocol outlines the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, a class of compounds investigated for their antidiabetic properties.[2]

Materials:

-

Substituted thiosemicarbazones

-

2-bromo-4-fluoroacetophenone

-

Absolute ethanol

Procedure:

-

An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared.

-

The mixture is dissolved in absolute ethanol.

-

The reaction mixture is refluxed for a period of 4-5 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of 2-Amino- and 2-Trifluoromethylthiazoles

The versatility of the Hantzsch synthesis and related methods allows for the creation of various fluorinated thiazole building blocks. For instance, the reaction of fluorinated α-haloketones with thiourea provides access to fluorinated 2-aminothiazoles, which are valuable intermediates in drug discovery. Similarly, the use of trifluoroacetic anhydride or other trifluoromethylating agents in conjunction with appropriate precursors enables the synthesis of 2-trifluoromethylthiazoles.

Biological Activities and Therapeutic Potential

Fluorinated thiazoles have demonstrated a remarkable range of biological activities, with significant potential in oncology and metabolic diseases.

Anticancer Activity

Numerous fluorinated thiazole derivatives have been investigated as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Fluorinated Thiazole Derivatives

| Compound Class | Target Cancer Cell Line(s) | IC50 (µM) | Reference |

| Phenylthiazole-incorporated quinolines | Breast Cancer (MCF-7) | 5.71 | |

| Trifluoromethylated Thiazoles | Breast Cancer (MDA-MB-231) | 2.97 | [3] |

| Thiazole-fused 1,2,4-triazoles | Lung (A549), Prostate (DU-145), Colon (HCT-116), Breast (MDA-MB 231) | 0.51 - 47.94 | [4] |

| Thiazolo[4,5-d]pyrimidines | Various Human Tumor Cell Lines | Not specified | [5] |

| Thiazole-based Chalcones | Not specified | Not specified | |

| Thiazole-Pyrazoline Derivatives | Lung Cancer (A549) | Not specified |

Antidiabetic Activity

Fluorinated thiazoles have also shown promise as antidiabetic agents, primarily through the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.

Table 2: Antidiabetic Activity of Selected Fluorinated Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase | 5.14 ± 0.03 | [6] |

| Acarbose (Standard) | α-Amylase | 5.55 ± 0.06 | [6] |

| 2-imino-1,3-thiazoline derivative (6d) | α-Glucosidase | 1.47 ± 0.05 | [7] |

| Acarbose (Standard) | α-Glucosidase | 35.1 ± 0.14 | [7] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorinated thiazoles are underpinned by their ability to modulate specific cellular signaling pathways.

Inhibition of Protein Kinases in Cancer

A significant number of fluorinated thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Protein Kinase B (Akt), Janus Kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and the mammalian Target of Rapamycin (mTOR).

Caption: Inhibition of VEGFR2, Akt, and mTOR signaling by fluorinated thiazoles.

JAK-STAT Signaling Pathway Inhibition

The JAK-STAT pathway is another critical signaling cascade involved in cell proliferation and survival. Certain fluorinated thiazoles have been identified as inhibitors of JAK2, thereby disrupting downstream signaling.

Caption: Inhibition of the JAK-STAT signaling pathway by fluorinated thiazoles.

Disruption of Microtubule Dynamics

Some fluorinated thiazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Disruption of microtubule polymerization by fluorinated thiazoles.

Conclusion and Future Directions

The field of fluorinated thiazole chemistry has made significant strides, yielding a diverse array of compounds with potent and varied biological activities. The Hantzsch synthesis continues to be a workhorse for their preparation, while ongoing research explores novel synthetic routes to access more complex and diverse structures. The anticancer and antidiabetic potential of these compounds is particularly noteworthy, with several derivatives demonstrating promising activity in preclinical studies.

Future research in this area will likely focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by fluorinated thiazoles will be crucial for the rational design of more potent and selective drug candidates.

-

Optimization of Pharmacokinetic Properties: Further structural modifications will aim to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, enhancing their clinical viability.

-